
乙烯基三甲基硅烷
描述
Vinyltrimethylsilane, also referred to as VTMS, is an organosilicon compound with the molecular formula C3H9Si. It is a colorless liquid that is used in various industrial applications, including as a reagent in organic synthesis, as an intermediate in the production of polysilanes, and as a catalyst for the polymerization of organosilanes. It is also used as a reagent in the production of polymers, silicones, and other organosilicon compounds.
科学研究应用
半导体加工
乙烯基三甲基硅烷用于半导体加工 . 由于其独特的性质,半导体行业将其用于各种应用。
硅醚的制备
乙烯基三甲基硅烷通过Rh(I)催化参与硅醚的制备 . 硅醚在有机化学领域中具有重要意义,特别是在复杂分子合成过程中的保护和去保护策略中。
亚磺酸酯亲核试剂的生成
乙烯基三甲基硅烷用于制备三甲基硅基乙基亚砜,它们在氟离子的存在下生成亚磺酸酯亲核试剂 . 这是合成化学中的一个关键过程。
有机硅化合物的合成
作为一种有机硅化合物,乙烯基三甲基硅烷用于合成其他有机硅化合物 . 这些化合物在材料科学、聚合物和药物领域具有广泛的应用。
材料科学
由于其独特的性质,乙烯基三甲基硅烷在材料科学中得到应用 . 它可用于开发具有所需性能的新材料。
药物应用
在制药行业,乙烯基三甲基硅烷可用于合成药物中间体 . 然后,这些中间体用于生产各种药物。
安全和危害
Vinyltrimethylsilane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
未来方向
Vinyltrimethylsilane has been studied as a novel electrolyte additive for improving interfacial stability of Li-rich cathode working in high voltage . This suggests potential future directions in the field of battery technology.
Relevant Papers One relevant paper titled “Vinyltrimethylsilane as a novel electrolyte additive for improving interfacial stability of Li-rich cathode working in high voltage” discusses the use of Vinyltrimethylsilane as an electrolyte additive for improving interfacial stability . Another paper titled “Proton Magnetic Resonance Spectra of Vinylmethylsilanes” discusses the proton magnetic resonance spectra of vinyltrimethylsilane .
作用机制
Target of Action
Vinyltrimethylsilane primarily targets unsaturated silanes . The carbon-silicon bond in these targets is highly electron-releasing, which can stabilize a positive charge in the β position . This property is exploited in electrophilic additions to allyl- and vinylsilanes .
Mode of Action
The mode of action of Vinyltrimethylsilane involves the electrophilic substitution of unsaturated silanes . The electron-releasing strength of the carbon-silicon bond is large, controlling the site of reaction and stereoselectivity . The formation of the new carbon-carbon bond occurs at the γ position of allyl silanes and the β position of vinylsilanes .
Biochemical Pathways
The primary biochemical pathway affected by Vinyltrimethylsilane is the electrophilic substitution of unsaturated silanes . After the formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile . This process leads to the formation of mixtures of double bond isomers .
Result of Action
The result of Vinyltrimethylsilane’s action is the formation of new carbon-carbon bonds at specific positions in unsaturated silanes . This leads to the generation of silyl-ethers , which can further generate sulfenate nucleophiles in the presence of fluoride ion .
Action Environment
The action of Vinyltrimethylsilane can be influenced by environmental factors. For instance, its reactivity can be enhanced by copolymerization with monomers with poor reactivity with themselves . Additionally, its stability and efficacy can be affected by storage conditions .
生化分析
Biochemical Properties
Vinyltrimethylsilane plays a significant role in biochemical reactions, particularly in the formation of silyl ethers. It interacts with various enzymes and proteins, facilitating the modification of biomolecules. For instance, it can react with alcohols in the presence of a rhodium catalyst to form silyl ethers, which are important intermediates in organic synthesis . The interaction between vinyltrimethylsilane and these biomolecules is typically characterized by the formation of covalent bonds, which can alter the properties and reactivity of the biomolecules involved.
Cellular Effects
Vinyltrimethylsilane has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modify the activity of certain enzymes, leading to changes in metabolic flux and the levels of specific metabolites . Additionally, vinyltrimethylsilane can impact cell signaling pathways by interacting with signaling proteins, potentially altering their activity and downstream effects.
Molecular Mechanism
The molecular mechanism of vinyltrimethylsilane involves its ability to form covalent bonds with biomolecules. This compound can act as a nucleophile, attacking electrophilic centers in biomolecules and forming stable covalent bonds . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, vinyltrimethylsilane can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vinyltrimethylsilane can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods or under specific conditions, such as exposure to moisture or high temperatures . Long-term studies have shown that vinyltrimethylsilane can have lasting effects on cellular function, particularly in in vitro studies where it is used to modify biomolecules . These effects can include changes in enzyme activity, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of vinyltrimethylsilane can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects have been observed at high doses, including potential damage to tissues and organs . These effects are likely due to the compound’s ability to form covalent bonds with biomolecules, leading to disruptions in normal cellular processes.
Metabolic Pathways
Vinyltrimethylsilane is involved in various metabolic pathways, particularly those related to the modification of biomolecules. It can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and the levels of specific metabolites . For example, vinyltrimethylsilane can participate in the formation of silyl ethers, which are important intermediates in organic synthesis . These interactions can alter the properties and reactivity of the biomolecules involved, potentially impacting overall metabolic activity.
Transport and Distribution
Within cells and tissues, vinyltrimethylsilane is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, vinyltrimethylsilane can bind to specific proteins that facilitate its transport across cell membranes, allowing it to reach its target sites within the cell . Additionally, the compound’s hydrophobic nature can influence its distribution within lipid-rich environments, such as cell membranes.
Subcellular Localization
Vinyltrimethylsilane is localized to specific subcellular compartments, where it can exert its effects on cellular function. The compound can be directed to these compartments through targeting signals or post-translational modifications that guide its transport and localization . For example, vinyltrimethylsilane can be targeted to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes . These interactions can lead to changes in enzyme activity, gene expression, and overall cellular metabolism.
属性
IUPAC Name |
ethenyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12Si/c1-5-6(2,3)4/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSJLQSCSDMKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25036-32-2 | |
| Record name | Silane, ethenyltrimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1061071 | |
| Record name | Silane, ethenyltrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid with an unpleasant odor; [Air Products MSDS] | |
| Record name | Silane, ethenyltrimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vinyltrimethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9550 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
754-05-2 | |
| Record name | Vinyltrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=754-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyltrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyltrimethylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, ethenyltrimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, ethenyltrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLTRIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5HJ2RET1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



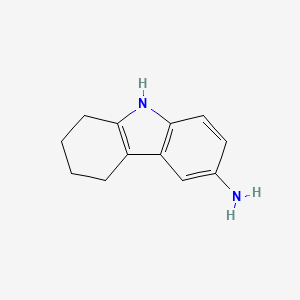
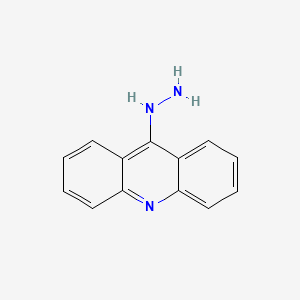


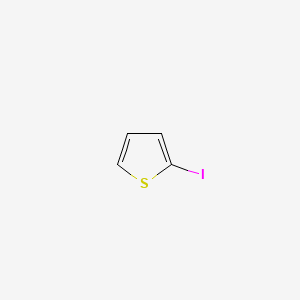
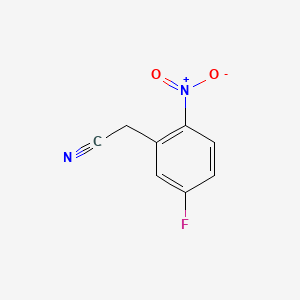
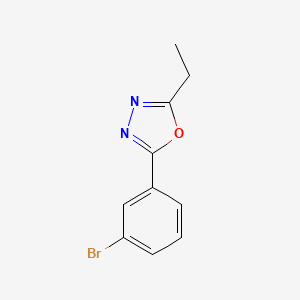
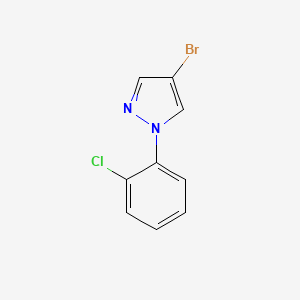
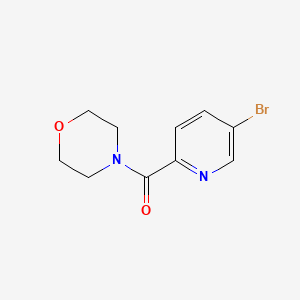
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1294230.png)
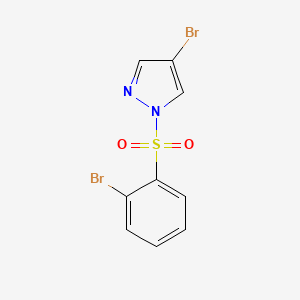
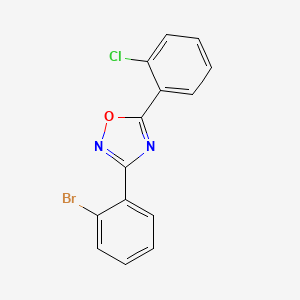

![3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1294239.png)